molecular formula C15H20O5 B12552750 4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid CAS No. 192698-20-7

4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid

Cat. No.: B12552750
CAS No.: 192698-20-7
M. Wt: 280.32 g/mol
InChI Key: UAVDTJYXLNRUMO-UHFFFAOYSA-N
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Description

4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid is an organic compound with a complex structure. It consists of a benzoic acid molecule with a side chain containing a tert-butoxy group and a 4-oxobutoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a catalyst. The reaction conditions typically include:

    Reactants: Benzoic acid and tert-butyl alcohol.

    Catalyst: Sulfuric acid or sulfuric acid dimethyl ester.

    Temperature: The reaction is carried out at low temperatures, typically between 0-5°C.

    Procedure: The reactants are mixed in a molar ratio of 1:1.2, and the catalyst is added slowly while maintaining the temperature. The reaction mixture is stirred thoroughly.

    Isolation: After the reaction is complete, the product is filtered and washed with cold ether.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acids .

Scientific Research Applications

4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, where the benzylic carbon atom is oxidized to form benzoic acid derivatives. This reaction is facilitated by the presence of free radicals stabilized at the benzylic position through resonance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-tert-Butoxy-4-oxobutoxy)benzoic acid is unique due to the presence of both tert-butoxy and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

192698-20-7

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoic acid

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-13(16)5-4-10-19-12-8-6-11(7-9-12)14(17)18/h6-9H,4-5,10H2,1-3H3,(H,17,18)

InChI Key

UAVDTJYXLNRUMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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